tert-Butyl (4-bromonaphthalen-1-yl)carbamate
Overview
Description
tert-Butyl (4-bromonaphthalen-1-yl)carbamate: is an organic compound with the molecular formula C15H16BrNO2 and a molecular weight of 322.2 g/mol . It is a derivative of naphthalene, featuring a bromine atom at the 4-position and a tert-butyl carbamate group at the 1-position. This compound is primarily used in organic synthesis and medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (4-bromonaphthalen-1-yl)carbamate can be synthesized through the reaction of 4-bromonaphthalen-1-amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as laboratory preparation but on a larger scale. This includes the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-bromonaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Scientific Research Applications
Chemistry: tert-Butyl (4-bromonaphthalen-1-yl)carbamate is used in the synthesis of benzoquinoline derivatives via Friedländer-type condensation reactions. It also serves as a precursor in the preparation of various naphthalene-based compounds .
Biology and Medicine: In medicinal chemistry, this compound is utilized for the synthesis of potential therapeutic agents, including inhibitors and modulators of biological pathways.
Industry: The compound finds applications in the development of advanced materials and as an intermediate in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromonaphthalen-1-yl)carbamate involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules . In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity to achieve desired therapeutic effects.
Comparison with Similar Compounds
- tert-Butyl (4-chloronaphthalen-1-yl)carbamate
- tert-Butyl (4-fluoronaphthalen-1-yl)carbamate
- tert-Butyl (4-iodonaphthalen-1-yl)carbamate
Comparison: tert-Butyl (4-bromonaphthalen-1-yl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs . The bromine atom’s size and electron-withdrawing properties influence the compound’s behavior in substitution and other reactions.
Properties
IUPAC Name |
tert-butyl N-(4-bromonaphthalen-1-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h4-9H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJAGHHFQDXDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937458 | |
Record name | tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168169-11-7 | |
Record name | tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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